REACTION_CXSMILES
|
C(O[C:4]([CH:6](NC1C=CC=CC=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])O)=O)C.S(=O)(=O)(O)O.C([O:31][C:32](=O)[NH:33][C:34]1[CH:39]=[CH:38]C=[CH:36][CH:35]=1)C>>[CH:11]1[CH:12]=[C:7]([CH2:6][C:4]2[CH:38]=[CH:39][C:34]([N:33]=[C:32]=[O:31])=[CH:35][CH:36]=2)[C:8]([N:13]=[C:14]=[O:16])=[CH:9][CH:10]=1
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[(ethoxycarbonyl)-phenylaminomethyl]phenylcarbamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C1=C(C=CC=C1)NC(O)=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[(ethoxycarbonyl)phenylaminomethyl]phenylcarbamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C1=C(C=CC=C1)NC(O)=O)NC1=CC=CC=C1
|
Name
|
diethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=CC=CC=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After acid extraction with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |